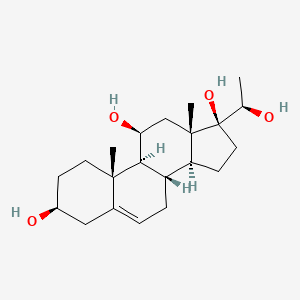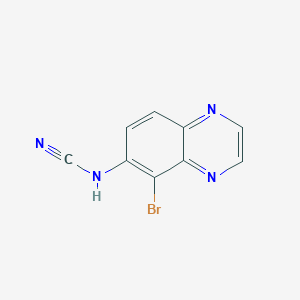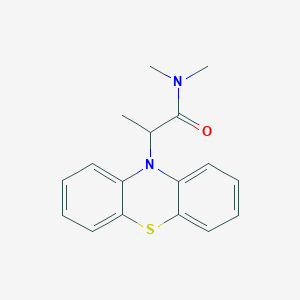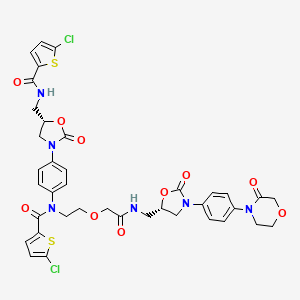
Flufenamic Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flufenamic Acid Glucuronide is a derivative of Flufenamic Acid . Flufenamic Acid is an anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . It is used in musculoskeletal and joint disorders and administered by mouth and topically .
Synthesis Analysis
The synthesis of Flufenamic Acid involves coordination solids of flufenamic acid (ffa), a nonsteroidal anti-inflammatory drug molecule with biologically significant cobalt and zinc along with an auxiliary N-donor ligand .Molecular Structure Analysis
The molecular structure of Flufenamic Acid consists of anthranilic acid carrying an N-(trifluoromethyl)phenyl substituent . The molecular formula of Flufenamic Acid Glucuronide is C20H18F3NO8 .Chemical Reactions Analysis
The chemical reactions of Flufenamic Acid involve glucuronidation, a process where glucuronides of various compounds are formed . This process is crucial in the metabolism of xenobiotics .Physical And Chemical Properties Analysis
The physical and chemical properties of Flufenamic Acid are influenced by its polymorphism . Nine polymorphs of Flufenamic Acid have been accessed through the use of polymer-induced heteronucleation (PIHn) and solid–solid transformation at low temperature .Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research directions include the development of kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Propriétés
| { "Design of the Synthesis Pathway": "Flufenamic Acid Glucuronide can be synthesized by the reaction of Flufenamic Acid with Glucuronic Acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).", "Starting Materials": [ "Flufenamic Acid", "Glucuronic Acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Anhydrous Dichloromethane (DCM)", "Anhydrous Methanol", "Anhydrous Sodium Hydroxide (NaOH)", "Anhydrous Hydrochloric Acid (HCl)", "Diethyl Ether", "Ice" ], "Reaction": [ "Step 1: Synthesis of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid (1.0 mmol) and Glucuronic Acid (1.2 mmol) in Anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol) to the reaction mixture and stir the reaction at room temperature for 24 hours.", "c. After completion of the reaction, filter the reaction mixture to remove the dicyclohexylurea precipitate.", "d. Concentrate the filtrate under reduced pressure to obtain a crude product.", "e. Purify the crude product by column chromatography using Diethyl Ether and Anhydrous Methanol as eluent to obtain Flufenamic Acid Glucuronide (yield: 70-80%).", "Step 2: Preparation of Sodium Salt of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid Glucuronide (1.0 mmol) in Anhydrous Methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add Anhydrous Sodium Hydroxide (NaOH) (1.2 mmol) to the reaction mixture and stir the reaction at room temperature for 2 hours.", "c. After completion of the reaction, adjust the pH of the reaction mixture to 2-3 using Anhydrous Hydrochloric Acid (HCl).", "d. Extract the reaction mixture with Diethyl Ether (3 x 10 mL).", "e. Combine the organic layers and wash with Ice-cold Water (10 mL).", "f. Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4) and concentrate under reduced pressure to obtain the Sodium Salt of Flufenamic Acid Glucuronide (yield: 60-70%)." ] } | |
Numéro CAS |
87816-74-8 |
Nom du produit |
Flufenamic Acid Glucuronide |
Formule moléculaire |
C₂₀H₁₈F₃NO₈ |
Poids moléculaire |
457.35 |
Synonymes |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
